molecular formula C14H13N5O2S B3723793 6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE

6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE

Cat. No.: B3723793
M. Wt: 315.35 g/mol
InChI Key: CGMVJZRVFTWOGR-UHFFFAOYSA-N
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Description

6-Amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core, which is a common structure in many biologically active molecules. The presence of the oxadiazole and methylphenyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then linked to the pyrimidinone core through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting various biological pathways. This makes it a potential candidate for drug development and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Shares the amino and methylphenyl groups but lacks the oxadiazole and pyrimidinone structures.

    2-Amino-5-hydroxytoluene: Similar in having an amino group but differs significantly in its overall structure.

Uniqueness

What sets 6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-amino-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)13-18-12(21-19-13)7-22-14-16-10(15)6-11(20)17-14/h2-6H,7H2,1H3,(H3,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMVJZRVFTWOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE
Reactant of Route 2
Reactant of Route 2
6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE
Reactant of Route 3
Reactant of Route 3
6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE
Reactant of Route 4
Reactant of Route 4
6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE
Reactant of Route 5
Reactant of Route 5
6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE
Reactant of Route 6
Reactant of Route 6
6-AMINO-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(1H)-PYRIMIDINONE

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